molecular formula C23H39ClN2O3 B045620 d-threo-PDMP CAS No. 80938-69-8

d-threo-PDMP

Katalognummer: B045620
CAS-Nummer: 80938-69-8
Molekulargewicht: 427 g/mol
InChI-Schlüssel: HVJHJOYQTSEKPK-BLDCTAJRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glucosylceramide synthase inhibitor. Antimalarial activity. Antileukemic activity in combination with tetrandrine (Asc 2464). Active in vitro. See similar compounds
DL-threo PDMP is a mixture of ceramide analogs that contains two of the four possible stereoisomers of PDMP: D-threo-(1R,2R)-PDMP and L-threo-(1S,2S)-PDMP. DL-threo-PDMP inhibits glucosylceramide synthase by 33 and 48% in MDCK cell homogenates when used at concentrations of 5 and 10 µM. It reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest in vitro. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo-(1R,2R) enantiomer. The D-threo-PDMP enantiomer is also responsible for inhibition of β-1,4-galactosyltransferase 6 and prevention of lactosylceramide synthesis, which is a promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis. DL-threo-PDMP increases amyloid-β (1-42) (Aβ42) and Aβ39 production independent of ceramide metabolism via modulation of γ-secretase activity in HEK293 cells expressing the γ-secretase substrate SC100.6
PDMP is a ceramide analog first prepared in a search for inhibitors of glucosylceramide synthase. PDMP has two adjacent chiral centers (C1 and C2) allowing for the formation of four possible isomers. DL-threo PDMP contains two of these four stereoisomers;  D-threo (1R,2R) and L-threo (1S,2S) PDMP. Treatment of cultured cells with PDMP reduces the synthesis of glucosylceramide, increases cellular ceramide, and induces cell cycle arrest. The ability to inhibit glucosylceramide synthase has been found to reside in the D-threo (1R,2R) enantiomer. Although the L-threo isomer lacks this activity, it may be responsible for some of the other pleiotropic effects of PDMP. By inhibiting β-1,4-galactosyltransferase 6, PDMP can also prevent the synthesis of lactosylceramide, a known promotor of neuroinflammation in mice during chronic experimental autoimmune encephalomyelitis, a model of multiple sclerosis.

Wissenschaftliche Forschungsanwendungen

Hemmung der Glucosylceramid-Synthase

D-threo-PDMP: ist bekannt dafür, die Glucosylceramid-Synthase (GCS) zu hemmen, ein zentrales Enzym in der Biosynthese von Glycosphingolipiden . Diese Hemmung ist bedeutsam, da Glycosphingolipide eine entscheidende Rolle in der Zellmembranstruktur und zellulären Signalübertragung spielen. Durch die Hemmung der GCS kann this compound zur Untersuchung verschiedener Krankheiten eingesetzt werden, bei denen Glycosphingolipide eine Rolle spielen, wie z. B. Gaucher-Krankheit und Fabry-Krankheit.

Neurodegenerative Erkrankungen

Forschungen haben gezeigt, dass This compound die Synthese von Lactosylceramid verhindern kann, einer Verbindung, die Neuroinflammation fördert . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung neurodegenerativer Erkrankungen wie Multiple Sklerose und Alzheimer-Krankheit, bei denen Neuroinflammation ein zentrales pathologisches Merkmal ist.

Krebsforschung

This compound: wurde in der Krebsforschung eingesetzt, insbesondere im Zusammenhang mit Melanomzellen. Es hemmt die Synthese von Glucosylceramid und Lactosylceramid in B16-Melanomzellen, was die Fähigkeit der Zellen beeinflusst, an extrazelluläre Matrixkomponenten wie Laminin und Kollagen zu binden . Dies kann Einblicke in die Tumormetastasierung und die Rolle von Glycosphingolipiden in der Krebsentwicklung liefern.

Induktion der Autophagie

This compound: induziert Makroautophagie in Säugetierzellen, indem es Ceramide erhöht, die mit mTOR und Beclin1 interagieren . Autophagie ist ein zellulärer Abbauprozess, der für die Aufrechterhaltung der zellulären Homöostase entscheidend ist. Die Untersuchung der Auswirkungen von this compound auf die Autophagie kann dazu beitragen, die Mechanismen dieses Prozesses und seine Auswirkungen auf verschiedene Krankheiten zu verstehen.

Sphingolipid-Stoffwechsel

Als Hemmer der Sphingolipid-Biosynthese wird This compound zur Untersuchung des komplexen Stoffwechsels von Sphingolipiden verwendet . Sphingolipide sind nicht nur Strukturbestandteile von Zellmembranen, sondern auch an Signalwegen beteiligt, die das Zellwachstum, die Differenzierung und die Apoptose steuern. Forschung mit this compound kann Licht auf diese Signalwege und ihre Dysregulation bei Krankheiten werfen.

Lernen und Gedächtnis

This compound: hat gezeigt, dass es die Gangliosid-Biosynthese hemmt, die Langzeitpotenzierung (LTP) in hippocampalen CA1-Neuronen von Mäusen reduziert und das Lernen in Verhaltenstests beeinträchtigt . Dies deutet darauf hin, dass this compound ein nützliches Werkzeug für die Untersuchung der molekularen Mechanismen sein kann, die dem Lernen und Gedächtnis zugrunde liegen, sowie für die Rolle von Sphingolipiden in diesen kognitiven Prozessen.

Wirkmechanismus

Target of Action

D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a potent inhibitor of glucosylceramide synthase (GCS) . GCS is an enzyme involved in the biosynthesis of glycosphingolipids, which are essential components of cell membranes and have roles in cell-cell interactions and signal transduction .

Mode of Action

This compound closely resembles the natural sphingolipid substrate of GCS . It acts as a competitive inhibitor of this enzyme, thereby reducing the glycosphingolipids on the cell surface by inhibiting glycosylation . This results in a reduction in the total length of the axon plexus and the number of axon branch points, ultimately inhibiting neurite growth .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the sphingolipid metabolic pathway . By inhibiting GCS, this compound reduces the synthesis of glycosphingolipids, leading to a decrease in their levels on the cell surface . This can influence various cellular functions and signaling pathways, given the role of glycosphingolipids in these processes .

Pharmacokinetics

It’s known that the compound is used in research applications and is typically prepared as a solution for cell culture experiments . The final concentration of this compound used in these experiments can vary depending on the cell type and treatment periods .

Result of Action

The inhibition of GCS by this compound leads to a reduction in glycosphingolipid levels on the cell surface . This can impact various cellular functions, including the growth of neurites . In addition, this compound has been shown to reduce lipid uptake and vascular inflammation, thereby ameliorating atherosclerosis in experimental models .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is typically dissolved in water for use in cell culture experiments, and the solution is stored at 4°C . The effectiveness of this compound can also depend on the specific type of cells being treated and the duration of treatment .

Safety and Hazards

When handling D-threo-PDMP, it is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing. Suitable respiratory protection should be used, and the product should be kept away from drains, water courses, or the soil .

Biochemische Analyse

Biochemical Properties

D-threo-PDMP plays a crucial role in biochemical reactions by inhibiting the synthesis of glycosphingolipids . It interacts with enzymes such as glucosylceramide synthase, reducing the glycosphingolipids on the cell surface . The nature of these interactions involves the modulation of lipid metabolism and foam-cell formation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing lipid uptake and reducing inflammatory responses in the arterial walls . It also impacts cell signaling pathways, gene expression, and cellular metabolism by down-regulating the expression of monocyte chemotactic protein 1 (MCP-1) and its receptor chemoattractant cytokine receptor 2 (CCR2) .

Molecular Mechanism

The mechanism of action of this compound is primarily through its inhibition of glucosylceramide synthase . It exerts its effects at the molecular level by binding to this enzyme, leading to a decrease in the synthesis of glucosylceramide and an increase in cellular ceramide . This results in changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has been observed to lead to smaller and less vulnerable atherosclerotic lesions . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For instance, in apolipoprotein E-deficient (apoE−/−) mice fed a high-fat diet, treatment with this compound led to significant reductions in atherosclerotic plaques .

Metabolic Pathways

This compound is involved in the sphingolipid metabolic pathway . It interacts with enzymes such as glucosylceramide synthase and influences metabolic flux and metabolite levels .

Transport and Distribution

Its effects on lipid metabolism suggest that it may interact with lipid transporters and influence its localization or accumulation .

Subcellular Localization

Given its role in lipid metabolism, it is likely that it is localized to areas of the cell involved in lipid synthesis and transport .

Eigenschaften

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H39ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017468
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

80938-69-8
Record name N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
d-threo-PDMP
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
d-threo-PDMP
Reactant of Route 3
Reactant of Route 3
d-threo-PDMP
Reactant of Route 4
Reactant of Route 4
d-threo-PDMP
Reactant of Route 5
d-threo-PDMP
Reactant of Route 6
Reactant of Route 6
d-threo-PDMP

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.